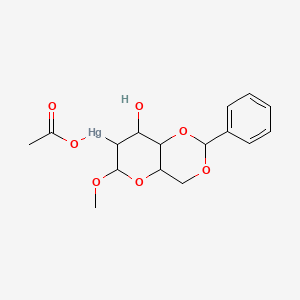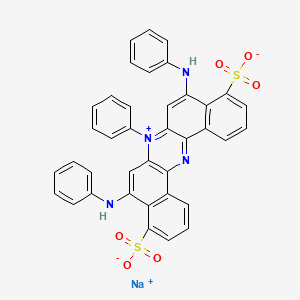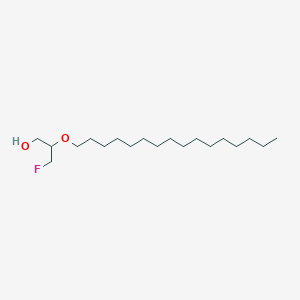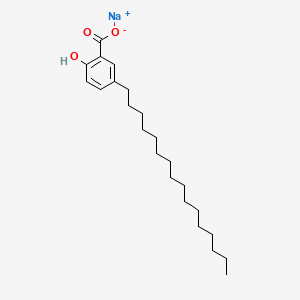![molecular formula C19H13NO3 B14477558 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione CAS No. 66097-64-1](/img/structure/B14477558.png)
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with a suitable chromene derivative under acidic or basic conditions, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted aromatic compounds, which can be further utilized in various applications .
Scientific Research Applications
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and fluorescent dyes .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
- 2-(4-methoxyphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
- 2-(4-chlorophenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
66097-64-1 |
|---|---|
Molecular Formula |
C19H13NO3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione |
InChI |
InChI=1S/C19H13NO3/c1-11-6-8-12(9-7-11)15-10-14-13-4-2-3-5-16(13)23-19(22)17(14)18(21)20-15/h2-10H,1H3,(H,20,21) |
InChI Key |
IOESNVZYNXYCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C(=O)N2)C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


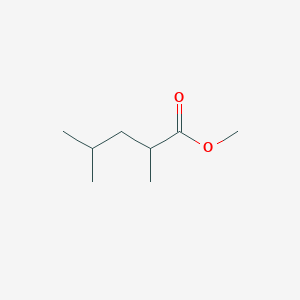
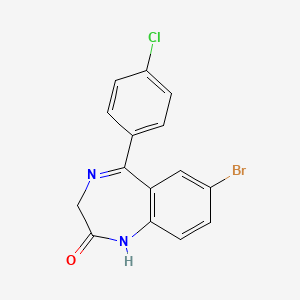
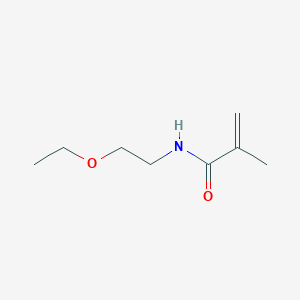
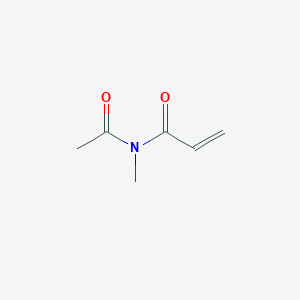
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
